Tert-butyl5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a chroman-4-one core fused with a piperidine ring. Subsequent deprotection of the Boc group with trifluoroacetic acid (TFA) generates a reactive amine intermediate, which is coupled with substituted quinoline-4-carboxylic acids to produce acetyl-CoA carboxylase (ACC) inhibitors for metabolic disease research .
Properties
CAS No. |
1013333-59-9 |
|---|---|
Molecular Formula |
C19H25NO5 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
tert-butyl 5-methoxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)25-17(22)20-10-8-19(9-11-20)12-13(21)16-14(23-4)6-5-7-15(16)24-19/h5-7H,8-12H2,1-4H3 |
InChI Key |
PABSFWRFOSOOQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Chroman-4-One Precursor Synthesis
The chroman-4-one scaffold is typically constructed from substituted salicylaldehyde derivatives. For C5 methoxylation, 5-methoxysalicylaldehyde serves as an ideal starting material. Condensation with β-keto esters under basic conditions yields the corresponding chroman-4-one via intramolecular aldol cyclization:
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 12–16 h (reflux) |
| Purification | Recrystallization (EtOAc/hexane) |
Spirocyclic Coupling with Piperidine
Spiroannulation employs a Mitsunobu reaction between 5-methoxychroman-4-one and N-Boc-4-piperidinol. This method avoids racemization and provides excellent stereocontrol:
Optimized Conditions:
-
Reagents: DIAD (1.2 eq), PPh₃ (1.5 eq)
-
Solvent: Anhydrous THF
-
Temperature: 0°C → RT (18 h)
-
Yield: 81% (after silica gel chromatography)
Alternative Route: Late-Stage Methoxylation
Bromination-Methoxylation Sequence
For cases where 5-methoxysalicylaldehyde is unavailable, late-stage methoxylation via aromatic bromination followed by nucleophilic substitution proves effective:
Step 1: Bromination at C5
Electrophilic bromination using NBS (N-bromosuccinimide) in acetic acid introduces bromine selectively at the C5 position:
Step 2: Methoxy Group Installation
Copper(I)-mediated methoxylation displaces bromide under Ullmann conditions:
Critical Parameters:
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% CuI |
| Ligand | 20 mol% 1,10-Phenanthroline |
| Temperature | 110°C |
| Yield | 65–70% |
Piperidine Functionalization and Boc Protection
Piperidine Ring Synthesis
The piperidine moiety is synthesized via reductive amination of δ-valerolactam, followed by Boc protection:
Spirocyclic Coupling via Ring-Closing Metathesis
Grubbs II catalyst facilitates spirocycle formation through olefin metathesis between allyl-substituted chroman-4-one and N-Boc-piperidine derivatives:
Conditions:
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Chroman-first | Aldol cyclization → Mitsunobu | 58% | High stereoselectivity | Requires 5-methoxysalicylaldehyde |
| Late-stage methoxylation | Bromination → Ullmann coupling | 45% | Flexibility in substitution pattern | Multi-step purification |
| Metathesis approach | Grubbs-catalyzed RCM | 62% | Atom economy | High catalyst cost |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Tert-butyl5-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds with spirocyclic structures often exhibit significant biological activity, including anticancer properties. Tert-butyl 5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. A study demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines, suggesting a promising avenue for anticancer drug development .
2. Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. It has been shown to have potential in treating neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis. This property is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .
Material Science Applications
3. Polymer Synthesis
Tert-butyl 5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate can serve as a monomer in the synthesis of novel polymers. These polymers may exhibit unique mechanical and thermal properties suitable for various industrial applications, including coatings and adhesives .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of tert-butyl 5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate and evaluated their anticancer efficacy against breast cancer cell lines. The results showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, indicating strong potential for further development .
Case Study 2: Neuroprotection
A research team investigated the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The study found that administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-butyl5-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares tert-butyl 5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate with key analogs:
Key Observations:
- Substituent Effects on Molecular Weight: Bromine substitution (6-Br) increases molecular weight significantly (396.28 vs. 317.38 for the base compound), while methoxy and fluoro groups add moderate mass .
- Storage Stability: Dimethyl and bromo derivatives require refrigeration (2–8°C), likely due to enhanced reactivity or sensitivity to degradation .
- Hazard Profile: Dimethyl and bromo analogs exhibit broader hazard classifications (e.g., skin/eye irritation, respiratory sensitization) compared to the base compound .
Biological Activity
Tert-butyl 5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS No. 1013333-59-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of spiro compounds that exhibit diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C19H25NO5
- Molecular Weight : 347.41 g/mol
- Chemical Structure : The compound features a spirocyclic structure, which is significant for its biological activity.
Antioxidant Properties
Research has indicated that compounds with spiro structures often possess antioxidant properties. Tert-butyl 5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate has been evaluated for its ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness can vary based on the concentration and the specific type of bacteria or fungi tested.
Neuroprotective Effects
Given its structural similarity to other neuroprotective agents, there is potential for this compound to provide neuroprotection. Research into its effects on neuronal cells has shown promise in mitigating neurodegenerative processes.
Case Studies and Research Findings
- Study on Antioxidant Activity :
- Antimicrobial Evaluation :
- Neuroprotection Studies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing tert-butyl5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate?
- Methodological Answer : The synthesis typically involves a multi-step process:
Spirocyclization : Reacting a substituted chromanone (e.g., 5-methoxy-4-oxochroman) with tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous methanol under reflux conditions. Pyrrolidine is often used as a catalyst to facilitate spiro-ring formation .
Boc Deprotection : Treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane to remove the tert-butoxycarbonyl (Boc) protecting group, yielding the free spiro-piperidine scaffold .
Purification : Flash chromatography or recrystallization in hexane/ethyl acetate mixtures ensures >95% purity. Yields range from 72–85% depending on reaction optimization .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Key peaks include δ 7.90 (d, J = 7.5 Hz, aromatic H), δ 3.89 (m, piperidine H), and δ 1.48 (s, Boc tert-butyl H) in CDCl₃ .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 318.1631 (calculated 317.1627) .
- HPLC : Monitor purity using a C18 column with acetonitrile/water gradients (retention time ~12 min) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this spiro compound be resolved?
- Methodological Answer :
- Refinement Tools : Use SHELXL for high-resolution X-ray diffraction data refinement. Key parameters:
- Apply TWIN/BASF commands to address twinning in crystals .
- Validate hydrogen bonding networks with Olex2 or PLATON .
- Contingency : If discrepancies persist (e.g., bond angle deviations >5°), cross-validate with DFT calculations (e.g., Gaussian09) .
Q. What strategies optimize reaction yield in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Replace pyrrolidine with DBU (1,8-diazabicycloundec-7-ene) to enhance spirocyclization kinetics .
- Solvent Optimization : Use ethanol instead of methanol for better solubility of intermediates (yield increases by ~8%) .
- Temperature Control : Maintain reflux at 80°C ± 2°C to minimize side reactions (e.g., Boc group cleavage) .
Q. How does stereochemistry at the spiro-junction influence biological activity?
- Methodological Answer :
- Docking Studies : Perform AutoDock Vina simulations against target proteins (e.g., acetyl-CoA carboxylase) to compare R vs. S configurations. Key metrics:
- Binding affinity (ΔG ≤ -7.5 kcal/mol indicates strong interaction) .
- Hydrogen bond interactions with catalytic residues (e.g., Lys-202 in ACC) .
- In Vitro Assays : Test enantiomers in enzyme inhibition assays (IC₅₀ values differ by 3–5× between stereoisomers) .
Data Contradiction Analysis
Q. How to address conflicting NMR data for the methoxy group in different solvents?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
